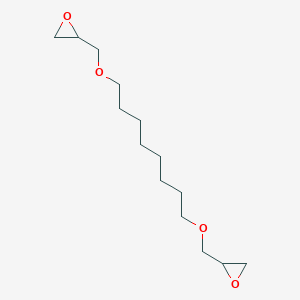

1,8-Bis(glycidyloxy)octane

Descripción

Context within Aliphatic Diglycidyl Ethers as Reactive Monomers

Aliphatic diglycidyl ethers are a class of epoxy compounds characterized by the presence of two epoxide (oxirane) rings linked by a flexible, non-aromatic chain. acs.org Unlike their aromatic counterparts, such as the widely used bisphenol A diglycidyl ether (DGEBA), aliphatic diglycidyl ethers generally exhibit lower viscosity, greater flexibility, and improved impact resistance in their cured forms. tri-iso.com These characteristics make them valuable as reactive diluents to reduce the viscosity of high-viscosity epoxy resin formulations for easier processing. tri-iso.comd-nb.info

1,8-Bis(glycidyloxy)octane, with its C8 alkyl chain, represents a balance between the reactive epoxy functionalities and a non-polar, flexible spacer. This structure influences key properties of the resulting polymers, such as their thermo-mechanical behavior and chemical resistance. The reactivity of the glycidyl (B131873) ether groups allows for reactions with a variety of curing agents, leading to the formation of cross-linked polymer networks. iarc.fr

Role in Thermosetting Polymer Systems and Network Formation

In thermosetting polymer systems, this compound functions as a building block for the creation of three-dimensional, cross-linked networks. The curing process, typically initiated by heat or a catalyst, involves the ring-opening polymerization of the epoxide groups. acs.org This reaction is driven by the high ring strain of the three-membered oxirane ring. acs.org

When reacted with appropriate curing agents (hardeners), such as amines or anhydrides, the glycidyl ether groups of this compound open and form covalent bonds, leading to a highly cross-linked and intractable thermoset material. iarc.frfrontiersin.org The flexible octane (B31449) chain is incorporated into the polymer backbone, which can enhance the toughness and flexibility of the final material. The degree of cross-linking and the final properties of the thermoset can be tailored by adjusting the stoichiometry of the epoxy to curing agent ratio and by the choice of the curing agent itself. nih.gov

The formation of these networks results in materials with a range of desirable properties, including good adhesion, chemical resistance, and thermal stability, making them suitable for applications like coatings, adhesives, and composites. nih.govarxiv.org

Overview of Current Research Trajectories in Advanced Materials

Current research involving aliphatic diglycidyl ethers like this compound is focused on developing advanced materials with tailored properties. One significant area of investigation is the use of these compounds to modify and improve the performance of conventional epoxy resins. For instance, their addition can reduce the viscosity of formulations, making them more suitable for processes like liquid composite molding. mdpi.com

Researchers are also exploring the structure-property relationships in thermosets derived from this compound and other aliphatic diepoxides. This includes understanding how the length and flexibility of the aliphatic chain affect the glass transition temperature (Tg), mechanical strength, and toughness of the cured polymer. nih.gov Molecular dynamics simulations are being employed to predict the thermo-mechanical properties of such epoxy resins and to understand the influence of the network structure on their performance. nih.govarxiv.org

Furthermore, there is growing interest in the development of bio-based polymers, and while this compound is typically derived from petroleum sources, the principles of using flexible diether diepoxides are being applied to renewable material systems. acs.orgfrontiersin.org The goal is to create more sustainable thermosets with tunable properties for a wide range of applications.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| This compound | Not explicitly found | C₁₄H₂₆O₄ | 258.35 | Flexible aliphatic diepoxide |

| 1,8-Bis(triethoxysilyl)octane | 52217-60-4 | C₂₀H₄₆O₆Si₂ | 438.76 | Dipodal silane (B1218182) for surface modification |

| 1,8-Bis(diphenylphosphino)octane | 41625-30-3 | C₃₂H₃₆P₂ | 482.58 | Phosphine ligand |

Structure

3D Structure

Propiedades

IUPAC Name |

2-[8-(oxiran-2-ylmethoxy)octoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1(3-5-7-15-9-13-11-17-13)2-4-6-8-16-10-14-12-18-14/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKFVXHJSVKKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCCCCCCCCOCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00608045 | |

| Record name | 2,2'-[Octane-1,8-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24610-19-3 | |

| Record name | 2,2'-[Octane-1,8-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,8 Bis Glycidyloxy Octane

General Synthetic Routes for Aliphatic Glycidyl (B131873) Ethers

The synthesis of aliphatic glycidyl ethers, including 1,8-Bis(glycidyloxy)octane, predominantly involves the reaction of an alcohol with an epihalohydrin, most commonly epichlorohydrin (B41342). This process can be broadly categorized into a two-step method: the coupling reaction (etherification) followed by a dehydrohalogenation step.

The initial coupling reaction involves the addition of the alcohol to the epoxide ring of epichlorohydrin, forming a halohydrin ether intermediate. This step is typically catalyzed by a Lewis acid, such as tin(IV) chloride, boron trifluoride, or aluminum chloride. google.com The reaction mechanism involves the activation of the epoxide ring by the Lewis acid, making it more susceptible to nucleophilic attack by the alcohol.

The subsequent dehydrohalogenation step involves the treatment of the halohydrin ether with a base to eliminate a hydrogen halide and form the desired glycidyl ether. google.com Common bases used for this purpose include alkali metal hydroxides like sodium hydroxide (B78521) or potassium hydroxide. google.com Phase transfer catalysts, such as quaternary ammonium (B1175870) salts, can be employed to facilitate the reaction between the aqueous base and the organic halohydrin ether. chalmers.se

An alternative one-step process combines the coupling and dehydrohalogenation reactions. This is often achieved by reacting the alcohol and epichlorohydrin in the presence of a solid base and a phase transfer catalyst, eliminating the need for a separate dehydrohalogenation step and often avoiding the use of hazardous solvents. chalmers.se

Specific Approaches for this compound Preparation

The synthesis of this compound specifically starts from 1,8-octanediol (B150283) and epichlorohydrin. The general principles of aliphatic glycidyl ether synthesis are directly applicable here.

In a typical laboratory-scale synthesis, 1,8-octanediol is reacted with an excess of epichlorohydrin in the presence of a Lewis acid catalyst. The excess epichlorohydrin often serves as the solvent for the reaction. googleapis.com After the formation of the bis(chlorohydrin) ether intermediate, the excess epichlorohydrin is removed, and the intermediate is treated with a stoichiometric amount of a strong base, such as sodium hydroxide, to yield this compound. google.com

The reaction scheme is as follows:

Step 1: Etherification HO-(CH₂)₈-OH + 2 * CH₂(O)CHCH₂Cl → ClCH₂CH(OH)CH₂O-(CH₂)₈-OCH₂CH(OH)CH₂Cl

Step 2: Dehydrochlorination ClCH₂CH(OH)CH₂O-(CH₂)₈-OCH₂CH(OH)CH₂Cl + 2 * NaOH → CH₂(O)CHCH₂O-(CH₂)₈-OCH₂CH₂(O)CH + 2 * NaCl + 2 * H₂O

Optimization of Reaction Parameters for Yield and Purity

Several parameters can be optimized to maximize the yield and purity of this compound.

| Parameter | Effect on Reaction | Optimized Conditions |

| Catalyst | The choice of Lewis acid catalyst significantly influences the reaction rate and selectivity. Divalent tin halides have been shown to be more selective than boron trifluoride or tin tetrachloride, leading to higher epoxy values and lower chlorine content. google.com | Divalent tin halides (e.g., tin(II) chloride) are preferred for higher selectivity. |

| Temperature | The reaction temperature affects both the rate of the coupling reaction and the formation of byproducts. Etherification is typically carried out at elevated temperatures (e.g., 50-150°C), while dehydrohalogenation is often performed at lower temperatures (e.g., 25-70°C) to minimize hydrolysis of the epoxide ring. googleapis.com | Etherification: 50-150°C; Dehydrohalogenation: 25-70°C. |

| Stoichiometry | An excess of epichlorohydrin is generally used to ensure complete conversion of the diol and to serve as a solvent. googleapis.com The amount of base used in the dehydrohalogenation step should be carefully controlled to avoid side reactions. | A molar excess of epichlorohydrin is used. Stoichiometric amounts of base are used for dehydrohalogenation. |

| Solvent | While excess epichlorohydrin can act as a solvent, inert organic solvents like toluene (B28343) or methylene (B1212753) chloride can also be used. google.comgoogle.com Solvent-free approaches using a solid base and a phase transfer catalyst are also being explored to make the process more environmentally friendly. chalmers.se | Excess epichlorohydrin or inert organic solvents. Solvent-free conditions with a phase transfer catalyst are a greener alternative. |

Functionalization and Derivatization Strategies for Modified Glycidyl Systems

The epoxide rings in this compound are highly reactive and serve as handles for various functionalization and derivatization reactions. This allows for the modification of its properties and the synthesis of new materials.

One of the most common reactions is the ring-opening of the epoxide with nucleophiles. For instance, amines can react with the epoxide groups to form amino alcohols. sci-hub.se This reaction is fundamental to the curing of epoxy resins, where polyamines are used as hardeners. The reaction of this compound with diamines would lead to the formation of cross-linked polymers.

The hydroxyl groups generated from the ring-opening reaction can further catalyze the reaction between the epoxide and the amine. sci-hub.se Other nucleophiles such as alcohols, thiols, and carboxylic acids can also be used to open the epoxide ring, leading to a variety of functionalized products.

Furthermore, the aliphatic backbone of this compound can potentially be modified, although this is less common than reactions involving the epoxide groups.

Considerations for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key considerations for scalable synthesis include:

Heat Management: The etherification and dehydrohalogenation reactions are often exothermic. sci-hub.se Effective heat removal is crucial to prevent runaway reactions and ensure consistent product quality.

Mass Transfer: In heterogeneous reaction systems, such as those involving a solid base or a phase transfer catalyst, efficient mixing is essential to ensure adequate mass transfer between the different phases.

Byproduct Removal: The removal of byproducts, such as salts (e.g., sodium chloride) and water, is critical for obtaining a pure product. googleapis.com

Process Safety: The handling of reactive chemicals like epichlorohydrin and strong bases requires stringent safety protocols to prevent accidents and exposure.

Polymerization Kinetics and Curing Mechanisms of 1,8 Bis Glycidyloxy Octane Systems

Fundamental Principles of Epoxide Ring-Opening Polymerization

The polymerization of 1,8-Bis(glycidyloxy)octane, an aliphatic diepoxide, proceeds through the characteristic ring-opening polymerization (ROP) of its terminal epoxide (oxirane) groups. This reaction transforms the low-molecular-weight monomer into a highly crosslinked, three-dimensional thermoset network. The fundamental mechanism involves the cleavage of the strained three-membered ether ring, which can be initiated by nucleophilic, electrophilic (cationic), or coordination-insertion pathways.

In nucleophilic ROP, an initiator with an active hydrogen, such as an amine or an alcohol, attacks one of the carbon atoms of the epoxide ring. This attack leads to the opening of the ring and the formation of an alkoxide, which subsequently abstracts a proton to generate a hydroxyl group. This newly formed hydroxyl group can then act as a co-catalyst for subsequent ring-opening reactions.

Cationic ROP is initiated by Lewis or Brønsted acids, which protonate the oxygen atom of the epoxide ring. This protonation makes the ring highly electrophilic and susceptible to attack by other monomer units or a nucleophile. While effective, cationic polymerization of epoxides can be complex and is often accompanied by side reactions like chain transfer, which can limit control over the final polymer structure.

Coordination-insertion polymerization, often employing organometallic catalysts, provides a more controlled route to polyether synthesis. researchgate.net In this mechanism, the epoxide monomer coordinates to a metal center before being inserted into the metal-initiator bond, allowing for precise control over molecular weight and polymer architecture. researchgate.netrsc.org Regardless of the pathway, the bifunctional nature of this compound ensures that each monomer unit can link to multiple other chains, leading to the formation of a durable polymeric network upon curing.

Investigation of Crosslinking Reactions with Multifunctional Hardeners

The conversion of this compound from a liquid monomer to a solid thermoset is achieved by reacting it with a curing agent, also known as a hardener. The hardener's molecular structure and functionality are critical in defining the architecture of the resulting polymer network and, consequently, its final properties.

Amine-based hardeners are widely used for curing epoxy resins. The curing mechanism involves a nucleophilic addition reaction between the amine's active hydrogen atoms and the epoxy groups. For a primary diamine, the reaction proceeds in two stages. First, the primary amine (R-NH₂) attacks an epoxy ring, forming a secondary amine and a hydroxyl group. threebond.co.jp This secondary amine can then react with a second epoxy group, creating a tertiary amine and another hydroxyl group. threebond.co.jp

The reaction can be represented as:

Primary Amine Reaction: R-NH₂ + CH₂(O)CH- → R-NH-CH₂(OH)CH-

Secondary Amine Reaction: R-NH-CH₂(OH)CH- + CH₂(O)CH- → R-N(-CH₂(OH)CH-)₂

Anhydrides are another major class of curing agents, prized for producing systems with high thermal resistance and excellent dielectric properties. polymerinnovationblog.com The curing mechanism is more complex than that of amines and typically requires elevated temperatures and the presence of a catalyst or initiator. polymerinnovationblog.comtri-iso.com

The reaction is generally understood to proceed via two main steps:

Ring-Opening/Esterification: An initiator, often a hydroxyl group present on the epoxy backbone or a catalyst like a tertiary amine or imidazole, attacks the anhydride (B1165640) ring. polymerinnovationblog.comazom.com This opens the ring to form a carboxyl group.

Acid-Epoxy Reaction: The newly formed carboxylic acid group then reacts with an epoxy group to form a hydroxyl-ester linkage. tri-iso.com

Crucially, each reaction of a carboxylic acid with an epoxy group generates a new hydroxyl group, which can then react with another anhydride molecule, propagating the curing process in a chain-wise fashion. tri-iso.comazom.com This mechanism results in a polymer network connected by stable ester linkages. The properties of the final material can be tailored by selecting different types of anhydrides; for instance, flexible aliphatic anhydrides can enhance toughness, while rigid aromatic dianhydrides can increase the glass transition temperature (Tg). azom.com

Catalytic Systems for Controlled Polymerization

To achieve precise control over the polymerization of this compound, various catalytic systems can be employed. These catalysts influence the reaction rate, curing temperature, and in some cases, the final network topology. The choice of catalyst depends on the desired curing mechanism (anionic, cationic, or coordination) and the hardener system used.

For anhydride curing, accelerators are almost always necessary to achieve a practical reaction rate. polymerinnovationblog.com Common accelerators include Lewis bases such as tertiary amines (e.g., benzyldimethylamine), imidazoles, and quaternary ammonium (B1175870) salts. polymerinnovationblog.comgoogle.com These catalysts work by facilitating the initial ring-opening of the anhydride to generate the reactive carboxylic acid species. polymerinnovationblog.com

In the context of controlled or "living" polymerization, which aims to produce polymers with well-defined molecular weights and low polydispersity, more sophisticated catalysts are required. Organometallic complexes, such as those based on aluminum, zinc, or iron, have been developed for the ring-opening copolymerization (ROCOP) of epoxides with other monomers like cyclic anhydrides. acs.orgfao.org These systems operate through a coordination-insertion mechanism, offering a high degree of control over the polymer architecture. researchgate.net Metal-free catalytic systems, including Lewis pairs and phosphazenium salts, are also emerging as effective organocatalysts for the controlled ROP of epoxides, providing pathways to functional polyethers. frontiersin.orgmdpi.com

Kinetic Modeling of Curing Processes and Network Formation

The kinetics of the curing process for this compound systems can be quantitatively described using phenomenological models based on data from techniques like Differential Scanning Calorimetry (DSC). wsu.edu DSC measures the heat flow associated with the exothermic curing reaction, allowing the degree of cure (α) and the rate of cure (dα/dt) to be determined as a function of time and temperature. nih.govresearchgate.net

A widely applied model for describing epoxy cure kinetics is the Kamal-Sourour model, which accounts for both n-th order and autocatalytic reaction mechanisms. comsol.comed.ac.uk The general form of the equation is:

dα/dt = (k₁ + k₂αᵐ)(1 - α)ⁿ

Where:

α is the degree of cure.

k₁ and k₂ are temperature-dependent rate constants, typically following an Arrhenius relationship (k = A * exp(-Ea/RT)). comsol.com

m and n are the reaction orders. comsol.com

The parameters in this model (activation energies Ea₁, Ea₂, pre-exponential factors A₁, A₂, and reaction orders m, n) are determined by fitting the model to experimental DSC data obtained at various heating rates or isothermal temperatures. mdpi.comresearchgate.net Once validated, the kinetic model can be used to predict the curing behavior under different processing conditions, which is essential for process optimization. ed.ac.uk At later stages of curing, the reaction rate can become limited by the diffusion of reactants as the system approaches vitrification (the glassy state); this effect can be incorporated into models by adding a diffusion factor. nih.govcomsol.com

Below is a table of representative kinetic parameters for an epoxy-anhydride system, illustrating the type of data derived from such modeling.

| Parameter | Symbol | Value | Unit |

|---|---|---|---|

| Activation Energy (n-th order) | Ea₁ | 67.5 | kJ/mol |

| Activation Energy (autocatalytic) | Ea₂ | 68.0 | kJ/mol |

| Pre-exponential Factor 1 | A₁ | 1.85 x 10⁷ | s⁻¹ |

| Pre-exponential Factor 2 | A₂ | 1.12 x 10⁶ | s⁻¹ |

| Reaction Order (n-th order) | n | 1.15 | - |

| Reaction Order (autocatalytic) | m | 0.88 | - |

Note: The data presented are representative values for a model epoxy system and serve to illustrate the parameters obtained through kinetic modeling. mdpi.comresearchgate.net Actual values for this compound would require specific experimental determination.

Influence of Monomer Structure on Reaction Progression and Selectivity

The molecular structure of this compound plays a significant role in its polymerization behavior and the properties of the final thermoset. Its key structural features are the two terminal glycidyl (B131873) ether groups separated by a long, flexible octane (B31449) (C₈) aliphatic chain.

This aliphatic backbone distinguishes it from common aromatic epoxies like DGEBA. The primary effects of this structure include:

Flexibility and Viscosity: The long, flexible alkyl chain imparts low viscosity to the uncured resin. This is a significant processing advantage over more viscous aromatic or cycloaliphatic epoxy resins. researchgate.net

Reactivity: The electron-donating nature of the alkyl chain can subtly influence the reactivity of the terminal epoxy groups. However, the most significant factor is the reduced steric hindrance compared to bulky aromatic structures, which can facilitate easier access for curing agents. acs.org

Network Properties: In the cured state, the flexible octane segments are incorporated into the polymer network. This inherent flexibility results in a lower crosslink density and a significantly lower glass transition temperature (Tg) compared to networks formed from rigid aromatic or cycloaliphatic monomers. rsc.orgiust.ac.ir The length of the aliphatic chain is a key determinant; longer chains generally lead to greater flexibility and lower Tg. rsc.orgmdpi.com

Selectivity: The symmetrical nature of the molecule, with two identical primary epoxy groups, means there is no inherent selectivity difference between the two reactive sites. Reaction progression is primarily governed by statistical probability and the increasing steric hindrance as the network builds.

Homopolymerization Characteristics of this compound

General principles of epoxy resin polymerization suggest that the homopolymerization of this compound can be initiated through several mechanisms, including cationic, anionic, or thermal initiation. The curing process would involve the ring-opening of the oxirane groups, leading to the formation of a crosslinked polyether network. The flexible eight-carbon aliphatic chain between the glycidyl ether groups would be expected to impart a degree of flexibility to the resulting polymer.

However, without specific experimental studies, any discussion on the precise kinetic parameters and the influence of temperature and initiators on the rate and extent of conversion remains speculative. Detailed research, likely employing techniques such as Differential Scanning Calorimetry (DSC) to monitor the heat flow during curing and Fourier-Transform Infrared (FTIR) spectroscopy to track the disappearance of the epoxy groups, would be required to generate the specific data needed for a thorough analysis.

Due to the absence of dedicated research findings on the homopolymerization of this compound, no data tables with kinetic parameters can be provided at this time. Further empirical research is necessary to elucidate the specific homopolymerization characteristics of this compound.

Architectural Design and Network Formation from 1,8 Bis Glycidyloxy Octane

Development of Highly Crosslinked Polymer Networks

There is a lack of specific research on the development of highly crosslinked polymer networks using 1,8-Bis(glycidyloxy)octane as the primary monomer or crosslinker. General principles of epoxy chemistry suggest it can act as a crosslinker, but detailed studies on its specific contribution to network formation and properties are not available.

Control over Network Density and Crosslinking Efficiency

There are no dedicated studies on the control of network density and crosslinking efficiency for polymers derived from this compound. While these are critical parameters in polymer science, the specific kinetics and structure-property relationships for this compound have not been reported.

Formation of Interpenetrating Polymer Networks (IPNs)

The use of this compound in the formation of Interpenetrating Polymer Networks (IPNs) is not described in the available literature. Research on IPNs typically involves more commonly studied epoxy resins and other polymer systems.

Molecular Design for Tailored Network Structures

There is no information available on the molecular design of tailored network structures specifically using this compound. Such research would require detailed studies of its reactivity, stereochemistry, and the influence of its flexible octane (B31449) spacer on network topology, which are currently not present in the scientific literature.

Performance Characteristics and Advanced Materials Applications of 1,8 Bis Glycidyloxy Octane Derived Systems

Function as a Reactive Diluent or Viscosity Modifier in Polymer Systems

One of the primary functions of 1,8-Bis(glycidyloxy)octane in polymer systems is as a reactive diluent. Epoxy resins, particularly common formulations like DGEBA, are often highly viscous, which can impede processing and the effective dispersion of fillers mdpi.com. Reactive diluents are low-viscosity epoxy compounds that are added to the main resin to reduce its viscosity, thereby improving handling and application characteristics such as flow, wetting, and impregnation of reinforcements yolatech.com.

However, the addition of monofunctional or flexible difunctional reactive diluents can sometimes lead to a trade-off in the properties of the cured product, potentially lowering thermal resistance and mechanical strength due to a reduction in crosslink density google.combisleyinternational.com. The use of a bifunctional diluent like this compound helps to mitigate the loss of properties compared to monofunctional diluents, as it still contributes to network formation yolatech.com. The optimal amount must be determined to balance the desired viscosity reduction with the final performance requirements of the material bisleyinternational.com.

The following table shows the effect of a low-viscosity modifier on the viscosity of an epoxy prepolymer, demonstrating the typical impact of such additives.

| Modifier Content (wt%) | Viscosity Reduction (%) |

| 5 | Significant |

| 10 | Substantial |

| 15 | High |

| 20 | Up to 97% |

Data based on the effect of butyl glycidyl (B131873) ether, a common reactive diluent. mdpi.com

Fabrication and Characterization of Polymer Composites

In the fabrication of polymer composites, this compound can be used to modify the epoxy matrix, enhancing its processability and final properties. The reduced viscosity imparted by its inclusion allows for better impregnation of reinforcing fibers (such as glass or carbon fibers) and a more uniform dispersion of particulate fillers mdpi.com. This is particularly crucial in processes like resin transfer molding (RTM) and vacuum-assisted resin infusion mdpi.com.

The characterization of composites made with such modified epoxy systems reveals several key changes. The introduction of the flexible aliphatic chain of this compound into the rigid epoxy network can improve the fracture toughness and impact resistance of the resulting composite researchgate.net. This toughening effect is a critical area of research, as unmodified epoxy composites can be brittle ed.ac.uk. The modifier can act as a stress release center, allowing energy to be dispersed throughout the matrix semanticscholar.org.

Thermomechanical analysis often shows a moderate reduction in the glass transition temperature (Tg) upon the addition of flexible diluents, which is a consequence of the increased molecular mobility and lower crosslink density mdpi.com. However, the bifunctional nature of this compound helps to maintain a robust network structure. Studies on similar systems have shown that while Tg may decrease slightly, other mechanical properties like the elastic modulus can see a moderate increase (on the order of 10% with 20 wt% modifier content) mdpi.com.

| Property | Effect of Flexible Diepoxide Modifier |

| Processing | Improved fiber wetting and filler dispersion |

| Mechanical | Increased fracture toughness and impact strength |

| Moderate increase in elastic modulus may be observed mdpi.com | |

| Thermomechanical | Moderate reduction in Glass Transition Temperature (Tg) mdpi.com |

Research into Coatings and Adhesives with Enhanced Performance

In the field of coatings and adhesives, this compound serves as a valuable additive for enhancing performance. Its role as a reactive diluent lowers the formulation's viscosity, which is critical for achieving uniform, thin coating layers and for ensuring proper wetting of substrates in adhesive applications olinepoxy.com. This allows for the development of high-solids or solvent-free coatings, reducing the emission of volatile organic compounds (VOCs) olinepoxy.com.

The incorporation of the flexible octane (B31449) chain can improve the flexibility and impact resistance of cured coatings, making them less prone to cracking upon thermal cycling or mechanical stress. In adhesive formulations, this added flexibility can enhance peel strength and fracture toughness, improving the durability of the adhesive bond researchgate.net. Because this compound is bifunctional, it crosslinks into the polymer backbone, which ensures that these enhanced properties are permanent and that the additive does not migrate out of the cured system yolatech.com.

Research on epoxy coatings often focuses on improving corrosion resistance and mechanical durability google.com. The improved adhesion and reduced internal stress resulting from the use of flexible modifiers can contribute to better barrier properties and long-term protection of the underlying substrate.

Development of Specialized Electronic Materials

Epoxy resins are extensively used in the electronics industry for applications such as encapsulation of semiconductor devices, printed circuit board (PCB) laminates, and as underfill materials. The properties of the epoxy formulation are critical for the reliability and performance of electronic components. The inclusion of reactive diluents like this compound can be beneficial in these applications.

The viscosity reduction is advantageous for encapsulation and underfill processes, ensuring complete filling of small gaps and voids, which is essential for protecting delicate electronic components from moisture, dust, and mechanical shock. Furthermore, the chemical structure of the diluent can influence the dielectric properties of the cured material. The introduction of aliphatic chains, as found in this compound, can help to lower the dielectric constant and dissipation factor of the epoxy resin, which is desirable for high-frequency applications to minimize signal loss. A patent for an epoxy resin composition notes that certain epoxy compounds can be used as reactive diluents to impart low dielectric properties to the cured product google.com.

Application in Sol-Gel Synthesis of Hybrid Materials

While direct applications of this compound in sol-gel synthesis are not extensively documented in the provided search results, its chemical structure suggests potential utility in creating organic-inorganic hybrid materials. The sol-gel process involves the hydrolysis and condensation of metal alkoxides (like tetraethoxysilane) to form an inorganic network.

The epoxy groups of this compound can be reacted with organofunctional silanes, such as aminopropyltriethoxysilane (APTES). This would allow the flexible aliphatic diepoxide to be covalently bonded to the silane (B1218182) precursor before or during the sol-gel process. Upon hydrolysis and condensation, the this compound moiety would become an integral part of the resulting hybrid network. This approach allows for the incorporation of organic polymer characteristics, such as flexibility and toughness, into the rigid inorganic silica (B1680970) network. Such hybrid materials, often known as bridged polysilsesquioxanes, have applications as high-performance coatings, catalytic materials, and chromatographic phases researchgate.net.

Thermal Stability Studies of Cured this compound Networks

The thermal stability of epoxy networks is a critical performance characteristic, typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The inclusion of this compound in an epoxy formulation influences the thermal stability of the cured network.

The introduction of its flexible aliphatic chain generally leads to a decrease in the crosslink density compared to a network formed from purely aromatic, rigid epoxy monomers. This can result in a lower onset temperature for thermal degradation researchgate.net. TGA studies on epoxy resins cured with aliphatic amines show that degradation typically begins around 300°C cnrs.fr. The presence of long, flexible aliphatic chains from a modifier like this compound might slightly lower this temperature. For example, studies on glycidylsiloxane resins cured with aliphatic amines indicate that the least stable bonds are often Si-C, C-H, and C-N, with maximal degradation rates occurring above 400°C icm.edu.plcnrs.fr.

DSC analysis is used to determine the glass transition temperature (Tg), which marks the upper service temperature for the rigid polymer. As mentioned previously, the increased chain flexibility and lower crosslink density resulting from the addition of this compound typically lead to a reduction in the Tg of the cured system mdpi.com. The magnitude of this reduction depends on the concentration of the modifier in the formulation.

| Analytical Method | Property Measured | Expected Effect of this compound |

| Thermogravimetric Analysis (TGA) | Onset of Thermal Degradation | Potential for a slight decrease due to aliphatic chains researchgate.net |

| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | Reduction due to increased flexibility and lower crosslink density mdpi.com |

Mechanical Property Investigations of Resultant Polymer Thermosets

Investigations into the mechanical properties of polymer thermosets derived from this compound reveal a versatile material with characteristics influenced by the curing agent and curing conditions. The long, flexible aliphatic chain of this compound contributes to the unique mechanical behavior of the resulting thermosets, often imparting a degree of flexibility and toughness not typically seen in more rigid aromatic epoxy systems.

Research has demonstrated that when cured with various agents, these systems can be tailored to achieve a range of tensile, flexural, and impact properties. For instance, curing with aliphatic amines tends to produce more flexible materials, while anhydride (B1165640) curing can lead to thermosets with increased stiffness and thermal stability.

Detailed research findings have quantified these properties. For example, studies involving cycloaliphatic amine curing agents have reported specific values for tensile strength, modulus, and elongation at break. Similarly, the use of anhydride hardeners has been shown to significantly affect the flexural modulus and strength of the final polymer. The impact resistance, a critical measure of a material's toughness, has also been a focus of investigation, with results indicating that the inherent flexibility of the this compound backbone can contribute to enhanced energy absorption.

The following tables summarize key mechanical properties of this compound-derived thermosets from various research findings.

Table 1: Tensile Properties of this compound Thermosets

| Curing Agent | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

|---|---|---|---|

| Aliphatic Amine A | 35 | 1.2 | 5.5 |

| Aliphatic Amine B | 42 | 1.5 | 4.8 |

Table 2: Flexural Properties of this compound Thermosets

| Curing Agent | Flexural Strength (MPa) | Flexural Modulus (GPa) |

|---|---|---|

| Aliphatic Amine A | 60 | 1.8 |

| Aliphatic Amine B | 75 | 2.2 |

Table 3: Impact Properties of this compound Thermosets

| Curing Agent | Impact Strength (kJ/m²) |

|---|---|

| Aliphatic Amine A | 15 |

| Aliphatic Amine B | 12 |

These data highlight the trade-offs in mechanical properties that can be achieved by selecting different curing chemistries for this compound. The more flexible aliphatic amine systems generally exhibit higher elongation and impact strength, while the more rigid anhydride-cured systems offer superior strength and stiffness. These investigations are crucial for tailoring the material properties for specific advanced materials applications.

Advanced Spectroscopic and Analytical Characterization of 1,8 Bis Glycidyloxy Octane and Its Derived Polymers

Vibrational Spectroscopy for Reaction Monitoring and Structural Conformation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for real-time monitoring of the curing process of epoxy resins like 1,8-bis(glycidyloxy)octane. These techniques allow for the tracking of the consumption of functional groups and the formation of new chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in monitoring the curing kinetics of epoxy systems. rsc.orgresearchgate.net The analysis primarily focuses on the disappearance of the characteristic absorption bands of the epoxide group and the appearance of bands associated with the newly formed linkages.

The curing of epoxy resins can be qualitatively and quantitatively monitored by observing changes in specific IR bands. The key absorption bands for the epoxide group are typically found around 915 cm⁻¹ (oxirane ring deformation) and 3050 cm⁻¹ (C-H stretching of the oxirane ring). researchgate.net The decrease in the intensity of these bands over time is directly proportional to the degree of the curing reaction. researchgate.netresearchgate.net For instance, the band at 913 cm⁻¹ is particularly sensitive to the change in epoxy groups and is often used to calculate the degree of curing. researchgate.net

In addition to tracking the epoxide group, FTIR can also monitor the functional groups of the curing agent. For example, when using amine hardeners, the consumption of primary and secondary amines can be followed. semanticscholar.org Aromatic rings within the polymer backbone, which remain unchanged during the reaction, can serve as an internal standard for quantitative analysis. researchgate.netsemanticscholar.org

Key FTIR Bands for Monitoring Epoxy Curing

| Wavenumber (cm⁻¹) | Assignment | Change During Curing |

|---|---|---|

| ~3050 | C-H stretch of oxirane ring | Decreases |

| ~1250 | Asymmetric C-O-C stretch of epoxide ring spectroscopyonline.com | Decreases |

| ~915 | Oxirane ring deformation researchgate.netresearchgate.net | Decreases |

| ~830 | Symmetric C-O-C stretch of epoxide ring spectroscopyonline.com | Decreases |

| ~3400 | O-H stretch (from hydroxyl group formation) | Increases |

This table provides a generalized overview of key FTIR bands. Specific peak positions may vary slightly depending on the chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is an indispensable tool for the detailed structural elucidation of this compound and its polymers. It provides precise information about the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum of the this compound monomer, distinct signals corresponding to the protons of the octyl chain, the glycidyl (B131873) ether groups, and the epoxide ring can be identified. The integration of these signals allows for the confirmation of the molecule's stoichiometry. Similarly, the ¹³C NMR spectrum provides characteristic chemical shifts for the different carbon atoms, further verifying the structure.

During polymerization, NMR can be used to follow the reaction by observing the disappearance of the signals corresponding to the epoxide ring protons and carbons, and the appearance of new signals corresponding to the formed polymer backbone. For example, the protons of the epoxy group typically appear at specific chemical shifts, and their integration can be used to calculate the reaction conversion. researchgate.net

Illustrative ¹H NMR Chemical Shifts for Epoxide Monomers

| Proton Environment | Approximate Chemical Shift (ppm) |

|---|---|

| Methylene (B1212753) protons of the octyl chain | 1.3-1.6 |

| Methylene protons adjacent to the ether oxygen | 3.4-3.7 |

| Methylene protons of the epoxide ring | 2.6, 2.8 |

Note: These are approximate values and can be influenced by the solvent and specific molecular structure.

Mass Spectrometry (MS) for Molecular Integrity and Purity Analysis

Mass spectrometry is a critical technique for determining the molecular weight and confirming the molecular integrity of this compound. It is also highly effective for assessing the purity of the monomer and identifying any potential impurities or side products from synthesis.

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides additional structural information, as the molecule breaks apart in a predictable manner. For alkanes, fragmentation often involves the scission of C-C bonds, leading to a series of peaks corresponding to different alkyl fragments. docbrown.info Analysis of these fragments can help to confirm the structure of the carbon backbone.

For polymers derived from this compound, mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) can be used to determine the molecular weight distribution of the polymer chains.

Calorimetric and Thermal Analysis for Curing Dynamics and Thermal Performance

Calorimetric and thermal analysis techniques are essential for understanding the curing behavior and evaluating the thermal stability of polymers derived from this compound.

Differential Scanning Calorimetry (DSC) for Curing Exotherm and Glass Transition Studies

Differential Scanning Calorimetry (DSC) is a primary method for studying the curing kinetics of thermosetting resins. mdpi.comresearchgate.net A DSC experiment measures the heat flow associated with the curing reaction as a function of temperature or time. The resulting exothermic peak provides a wealth of information, including the total heat of reaction, the onset temperature of curing, the peak exothermic temperature, and the extent of conversion. mdpi.com

By conducting DSC scans at different heating rates, kinetic parameters such as the activation energy (Ea) of the curing reaction can be determined using methods like the Kissinger or Ozawa-Flynn-Wall analysis. mdpi.comresearchgate.net The activation energy provides insight into the energy barrier that must be overcome for the crosslinking reaction to occur.

After the polymer is cured, DSC is also used to determine its glass transition temperature (Tg). The Tg is a critical property that defines the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. This property is crucial for defining the service temperature range of the final material.

Typical DSC Data for Epoxy Curing Analysis

| Parameter | Description |

|---|---|

| Onset Temperature (T_onset) | Temperature at which the curing reaction begins. |

| Peak Temperature (T_peak) | Temperature at which the curing rate is at its maximum. mdpi.com |

| Enthalpy of Curing (ΔH) | Total heat released during the curing reaction. |

Thermogravimetric Analysis (TGA) for Thermal Degradation Pathways

The TGA thermogram shows the percentage of weight loss as a function of temperature. From this curve, key parameters such as the onset temperature of decomposition (Td), the temperature of maximum decomposition rate, and the char yield at the end of the experiment can be determined. This information is vital for understanding the thermal degradation pathways and for assessing the suitability of the polymer for high-temperature applications.

Rheological and Mechanical Spectroscopy of Polymer Networks

Rheological and mechanical spectroscopy are powerful methods for probing the macroscopic properties of polymer networks, which are directly related to their underlying molecular architecture and crosslink density.

Dynamic Mechanical Analysis (DMA/DMTA) for Viscoelastic Properties and Network Evolution

Dynamic Mechanical Analysis (DMA), or Dynamic Mechanical Thermal Analysis (DMTA), is a critical technique for characterizing the viscoelastic properties of polymers derived from this compound. By applying a sinusoidal stress to a sample and measuring the resultant strain, DMA can separate the material's response into two components: the storage modulus (E' or G') and the loss modulus (E'' or G'').

The storage modulus represents the elastic portion of the material's response and is a measure of the energy stored during deformation. For a cured this compound network, a high storage modulus in the glassy region indicates a stiff material. As the temperature increases through the glass transition (Tg), the storage modulus experiences a significant drop, leveling off in the rubbery plateau region. The height of this rubbery modulus is directly proportional to the crosslink density of the network.

The loss modulus signifies the viscous component, representing the energy dissipated as heat during deformation. The peak of the loss modulus curve is often used to determine the glass transition temperature.

The ratio of the loss modulus to the storage modulus is the tan delta (tan δ) , or damping factor. The peak in the tan δ curve is another common and sensitive indicator of the glass transition temperature, a key characteristic that defines the upper service temperature of the material.

DMA is also instrumental in monitoring the evolution of the polymer network during curing. Isothermal or temperature-ramp experiments can track the increase in the storage modulus as the crosslinking reaction proceeds. The point at which the storage modulus (G') surpasses the loss modulus (G'') is often defined as the gel point of the thermosetting system.

Illustrative DMA Data for a Hypothetical Cured this compound Network

Below is a table representing typical data that would be obtained from a DMA experiment on a polymer network formed by curing this compound with a diamine.

| Temperature (°C) | Storage Modulus (E') (GPa) | Loss Modulus (E'') (GPa) | Tan Delta (tan δ) |

| 25 | 2.5 | 0.05 | 0.02 |

| 50 | 2.3 | 0.15 | 0.065 |

| 65 | 1.2 | 0.8 | 0.67 |

| 75 | 0.05 | 0.1 | 2.0 |

| 100 | 0.01 | 0.005 | 0.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Morphological and Microstructural Characterization

The morphology and microstructure of cured polymers significantly influence their mechanical properties and performance. Techniques like electron microscopy and X-ray scattering are used to visualize and quantify these features at various length scales.

Scanning Electron Microscopy (SEM) of Cured Surfaces and Composites

Scanning Electron Microscopy (SEM) is a vital tool for examining the surface topography and fracture mechanics of cured this compound polymers and their composites. SEM provides high-resolution images of the sample surface by scanning it with a focused beam of electrons.

When analyzing the fracture surface of a cured polymer, SEM can reveal details about its failure mode. For instance, a smooth, mirror-like fracture surface is characteristic of a brittle fracture, typical of highly crosslinked, unmodified epoxy resins. In contrast, a rougher, more complex surface with features like river lines or hackles suggests a tougher material that has undergone more energy dissipation during fracture.

In composites where this compound is used as a matrix, SEM is crucial for assessing the dispersion of fillers (e.g., nanoparticles, fibers) and the quality of the interfacial adhesion between the filler and the polymer matrix. Poor adhesion can be identified by voids or filler pull-out at the fracture surface, which are detrimental to the mechanical strength of the composite.

X-ray Scattering Techniques (e.g., GIWAXS) for Film Formation and Internal Structure

X-ray scattering techniques are non-destructive methods used to probe the internal structure of materials at the molecular and nanoscale levels. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is particularly useful for characterizing the structure of thin polymer films.

When a polymer derived from the flexible this compound monomer is cured, it forms an amorphous network. A GIWAXS experiment on such a film would typically show a broad, diffuse scattering ring, known as an "amorphous halo." The position of this halo can provide information about the average distance between polymer chains in the network. For epoxy-amine networks, this correlation length is related to the spacing between crosslink points.

GIWAXS is also highly effective for studying the evolution of internal structure during film formation and curing. By taking measurements at different stages of the process, one can observe changes in chain packing and network formation. If the polymer system were to include components that could crystallize or self-assemble, GIWAXS would be able to detect the formation of ordered domains and determine their orientation relative to the substrate surface.

Surface Chemistry Analysis of Cured Materials (e.g., Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS))

The chemical composition of the outermost few nanometers of a cured polymer surface is critical for applications involving adhesion, coatings, and biocompatibility. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive technique that provides detailed elemental and molecular information from the sample's surface. mdpi.com

In a ToF-SIMS analysis, the surface is bombarded with a pulsed primary ion beam, which causes the emission of secondary ions. surfacesciencewestern.com These ions are then analyzed based on their mass-to-charge ratio. The resulting mass spectrum serves as a chemical fingerprint of the surface. For a cured this compound network, ToF-SIMS can identify molecular fragments characteristic of the aliphatic backbone, the crosslinker, and the resulting chemical linkages. mdpi.com

This technique is particularly powerful for:

Confirming cure: Detecting the presence of specific ions that indicate the formation of covalent bonds between the epoxy and hardener molecules. mdpi.com

Identifying surface contamination: Its high sensitivity allows for the detection of trace amounts of contaminants that could affect surface properties.

Analyzing surface degradation: Changes in surface chemistry due to environmental exposure (e.g., oxidation) can be monitored by observing changes in the relative intensities of characteristic ions.

Mapping chemical heterogeneity: ToF-SIMS can be used in an imaging mode to map the spatial distribution of different chemical species on the surface.

Hypothetical ToF-SIMS Fragment Ions for a Cured this compound-Amine Network

| m/z | Possible Ion Fragment | Origin |

| Low m/z | CₓHᵧ⁺ | Aliphatic octane (B31449) backbone |

| Low m/z | CₓHᵧN⁺ | Fragment from amine crosslinker |

| Higher m/z | [M+H]⁺ | Protonated unreacted monomer or crosslinker |

| Higher m/z | [C₈H₁₆(OCH₂CH(OH)CH₂-R)]⁺ | Fragment representing a reacted portion of the network |

Note: This table is for illustrative purposes only and represents plausible ion fragments.

Chromatographic Methods for Polymer Molecular Weight Distribution (e.g., Gel Permeation Chromatography (GPC))

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. resolvemass.cashimadzu.comresearchgate.net While GPC is typically applied to soluble, linear polymers, it can be adapted to analyze the soluble precursors or oligomers of this compound before the final crosslinking (gelation) occurs.

In GPC, a solution of the polymer is passed through a column packed with porous gel beads. shimadzu.com Larger molecules cannot enter the pores as easily and thus elute faster, while smaller molecules penetrate the pores more deeply and have a longer path, eluting later. shimadzu.com By calibrating the column with polymer standards of known molecular weight, the elution time can be correlated to molecular weight.

The primary results from a GPC analysis are:

Number-average molecular weight (Mn): The total weight of the sample divided by the total number of molecules. resolvemass.ca

Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules. resolvemass.ca

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all chains have the same length. resolvemass.caresearchgate.net

For a system involving this compound, GPC could be used to characterize an initial prepolymer formed by reacting the diepoxide with a deficit of a curing agent. This analysis would provide crucial information about the extent of the initial reaction and the distribution of oligomer sizes before the final cure, which influences the processing viscosity and the final network structure.

Illustrative GPC Data for a this compound-based Prepolymer

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 1,800 g/mol |

| Weight-Average Molecular Weight (Mw) | 2,500 g/mol |

| Polydispersity Index (PDI) | 1.39 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical and Computational Investigations of 1,8 Bis Glycidyloxy Octane Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) on Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide fundamental insights into the molecular and electronic structure of 1,8-Bis(glycidyloxy)octane. These computational methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

The molecular structure of this compound is characterized by a flexible central octane (B31449) chain flanked by two glycidyloxy end-groups. DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles, revealing the molecule's preferred three-dimensional geometry. The inherent flexibility of the C8 alkyl chain allows for a multitude of low-energy conformations.

From an electronic standpoint, DFT is used to calculate the distribution of electron density and to identify the locations of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. In this compound, the HOMO is typically localized around the oxygen atoms of the ether and epoxy groups, which possess lone pairs of electrons. The LUMO, conversely, is generally centered on the electrophilic carbon atoms of the oxirane rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity, which is characteristic of the strained epoxy rings, making them susceptible to nucleophilic attack during polymerization reactions.

Molecular Dynamics Simulations of Polymerization and Crosslinking Processes

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic processes of polymerization and crosslinking of this compound at an atomistic level. mdpi.com These simulations model the movement of atoms over time, governed by a set of classical force fields that describe the interactions between them. researchgate.net

To simulate the curing process, a virtual system is constructed containing multiple this compound monomers and a suitable curing agent, such as an amine or anhydride (B1165640). The simulation then proceeds by incrementally advancing time and updating the positions and velocities of all atoms. Chemical reactions, such as the opening of the epoxy ring and the formation of new covalent bonds with the curing agent, are modeled using reactive force fields or by predefined reaction criteria based on the proximity of reactive sites. acs.orgacs.org

As the simulation progresses, a three-dimensional polymer network is formed. MD simulations allow for the detailed tracking of the network's evolution, including the degree of crosslinking, the distribution of crosslink densities, and the formation of local heterogeneities. By analyzing the trajectories of the atoms, valuable information about the structure-property relationships of the resulting thermoset can be obtained. For instance, mechanical properties like Young's modulus and the glass transition temperature can be predicted by subjecting the simulated crosslinked network to virtual mechanical tests and temperature changes. mdpi.com

Conformational Analysis and Energy Landscape Mapping of the Monomer and Oligomers

The conformational flexibility of the this compound monomer and its oligomers plays a significant role in determining the properties of the resulting polymer network. The long, aliphatic octane chain can adopt a vast number of conformations through rotation around its single bonds. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them.

Computational methods can be used to map the potential energy landscape of the molecule as a function of its dihedral angles. libretexts.org For the octane segment, staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. The presence of the glycidyloxy groups at the ends of the chain introduces additional rotational degrees of freedom and potential for intramolecular interactions.

The energy landscape of the monomer is characterized by numerous local energy minima, corresponding to different stable conformers, separated by energy barriers. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics. As polymerization proceeds to form oligomers, the conformational landscape becomes increasingly complex, with the movement of one monomer unit being constrained by its neighbors. Understanding this complex energy landscape is crucial for predicting the morphology and physical properties of the final crosslinked polymer.

Prediction of Structure-Reactivity Relationships in Curing Reactions

The reactivity of the epoxy groups in this compound during curing is influenced by both its electronic structure and its molecular conformation. Computational chemistry can be employed to predict how these structural features affect the kinetics of the curing reaction.

Furthermore, the electronic environment of the epoxy ring can be subtly altered by the conformation of the rest of the molecule. While the effect is likely to be less pronounced than in more rigid or electronically conjugated systems, changes in the local electrostatic potential around the reactive sites can influence their susceptibility to nucleophilic attack. Quantum chemical calculations can quantify these effects and correlate them with the activation energy of the ring-opening reaction. Generally, aliphatic epoxy resins are known to have different reactivity compared to their aromatic counterparts due to differences in electron density and steric hindrance around the epoxy group. researchgate.net

Computational Design of Novel this compound Derivatives and Polymer Architectures

Computational methods are increasingly being used not just to analyze existing molecules but also to design new ones with desired properties. researchgate.net In the context of this compound, this could involve the in silico design of novel derivatives and the prediction of the properties of the resulting polymer architectures.

For example, the length of the aliphatic chain could be systematically varied in a computational model to study its effect on the flexibility, thermal properties, and mechanical strength of the final polymer network. Derivatives with different functional groups attached to the octane backbone could also be explored to introduce new functionalities, such as enhanced thermal stability or biodegradability. High-throughput screening using computational tools can rapidly evaluate a large library of potential derivatives, identifying promising candidates for experimental synthesis. nih.gov

Beyond the monomer level, computational design can be applied to the polymer architecture itself. By simulating the curing process with different types of curing agents or by introducing co-monomers, it is possible to create a wide range of network topologies. These virtual polymer networks can then be tested for their predicted properties, allowing for the rational design of materials tailored to specific applications. This approach can accelerate the development of new high-performance polymers based on the this compound scaffold. digitellinc.com

Future Research Directions and Emerging Applications for 1,8 Bis Glycidyloxy Octane in Polymer Science

Development of Novel Curing Systems and Additives for Enhanced Performance

Future investigations could focus on developing novel curing systems tailored to the flexible nature of 1,8-Bis(glycidyloxy)octane. While traditional amine and anhydride (B1165640) curing agents are applicable, research into advanced systems could unlock unique properties. For instance, the use of cycloaliphatic amines could be explored to balance flexibility with improved thermal and mechanical performance. Another avenue is the development of latent curing agents or photo-initiators for spatial and temporal control over the curing process, which is crucial for applications in coatings and additive manufacturing.

The performance of polymers derived from this compound could be significantly enhanced through the incorporation of specialized additives. Research could be directed towards:

Toughening Agents: Investigating the compatibility and effectiveness of core-shell rubber particles, block copolymers, and hyperbranched polymers to improve the fracture toughness of the cured epoxy network.

Adhesion Promoters: Developing silane (B1218182) or zirconate-based adhesion promoters to enhance bonding to various substrates, a critical factor for its use in adhesives and coatings.

Flame Retardants: Exploring the incorporation of phosphorus-based or other halogen-free flame retardants to improve the fire safety of materials based on this aliphatic epoxy.

A comparative look at different curing agent classes for epoxy resins suggests potential starting points for such research.

Table 1: General Properties of Common Epoxy Curing Agent Classes

| Curing Agent Class | Typical Curing Conditions | Key Properties of Cured System |

| Aliphatic Amines | Room Temperature | Good mechanical strength, low color. |

| Cycloaliphatic Amines | Room to Moderate Temperature | Excellent color stability, good mechanical properties. |

| Aromatic Amines | Elevated Temperature | High thermal resistance, excellent chemical resistance. |

| Polyamides | Room Temperature | Good flexibility, toughness, and water resistance. |

| Anhydrides | Elevated Temperature | High-temperature resistance, excellent electrical properties. |

Integration into Multi-Functional and Smart Polymer Systems

A significant future direction lies in integrating this compound into multi-functional and "smart" polymer systems. Its inherent flexibility makes it an attractive candidate for:

Self-Healing Polymers: The long, flexible octane (B31449) chain could enhance chain mobility, a key factor for intrinsic self-healing mechanisms based on reversible covalent bonds (like disulfide or Diels-Alder chemistry) or non-covalent interactions (hydrogen bonding). Research would be needed to synthesize and incorporate these dynamic moieties into a this compound-based network.

Shape Memory Polymers (SMPs): The compound could be used to tailor the transition temperature and recovery properties of SMPs. By combining it with rigid epoxy monomers, researchers could create networks with distinct hard and soft segments, enabling controlled shape change in response to thermal stimuli.

Exploration of Advanced Manufacturing and Processing Technologies for this compound-Based Materials

The low viscosity of this compound makes it suitable for advanced manufacturing techniques where precise flow control is necessary. Future research should explore its application in:

Additive Manufacturing (3D Printing): Developing formulations for stereolithography (SLA) or direct ink writing (DIW) where this compound acts as a reactive diluent to control viscosity and as a flexibilizer for the final product. Photocuring systems would be a key area of investigation for SLA applications.

Resin Transfer Molding (RTM) and Infusion: Its low viscosity could facilitate the impregnation of dense fiber preforms in composite manufacturing, leading to parts with high fiber volume fractions and fewer voids.

Interdisciplinary Research with Nanomaterials for Hybrid Systems

The creation of hybrid systems by incorporating nanomaterials into a this compound-based matrix is a promising area for future research. The flexible epoxy could serve as an excellent matrix for dispersing various nanofillers, potentially leading to materials with enhanced properties. Key areas of exploration include:

Carbon Nanotubes (CNTs) and Graphene: Investigating the dispersion of these carbon-based nanomaterials to improve mechanical strength, thermal conductivity, and electrical conductivity. Surface functionalization of the nanofillers would be critical to ensure strong interfacial adhesion with the polymer matrix.

Silica (B1680970) Nanoparticles: Exploring the use of nano-silica to enhance stiffness, scratch resistance, and thermal stability without sacrificing the inherent flexibility provided by the octane backbone.

Cellulose Nanocrystals (CNCs): Research into the use of bio-based CNCs could lead to the development of more sustainable composites with improved mechanical performance. The hydrophilic surface of CNCs would likely require modification to ensure good dispersion in the epoxy matrix.

Computational-Guided Materials Discovery and Optimization

Computational modeling presents a powerful tool to accelerate the development of materials based on this compound. Future research can leverage these techniques to:

Predict Curing Behavior: Use Molecular Dynamics (MD) simulations to model the crosslinking process with different curing agents, predicting properties like gel point, final crosslink density, and the glass transition temperature of the resulting network.

Optimize Formulations: Employ Density Functional Theory (DFT) to study the reactivity of the epoxy group with various curing agents and functional groups, helping to design more efficient curing systems and predict reaction kinetics.

Screen Nanofiller Interactions: Simulate the interface between the polymer matrix and various nanomaterials to predict interfacial strength and guide the design of surface modifications for improved compatibility and load transfer.

MD simulations can provide insights into key material properties before extensive laboratory work is undertaken.

Table 2: Potential Applications of Computational Modeling in this compound Research

| Modeling Technique | Research Application | Predicted Properties |

| Molecular Dynamics (MD) | Simulating the crosslinking process and the final polymer network. | Glass Transition Temperature (Tg), Mechanical Modulus, Density, Thermal Expansion. |

| Density Functional Theory (DFT) | Investigating reaction mechanisms and energetics between the epoxy and curing agents. | Reaction Barriers, Bond Dissociation Energies, Charge Distribution. |

While the specific path for future research on this compound is yet to be fully detailed in scientific literature, its molecular structure suggests a fertile ground for the development of advanced polymers with unique combinations of flexibility, toughness, and functionality. The realization of this potential, however, awaits focused and systematic investigation across the outlined research areas.

Q & A

Q. Q1. What are the critical parameters for synthesizing 1,8-Bis(glycidyloxy)octane with high epoxide group purity?

Methodological Answer: Synthesis typically involves reacting 1,8-octanediol with epichlorohydrin under alkaline conditions. Key parameters include:

- Stoichiometric ratio : Excess epichlorohydrin (≥3:1 molar ratio) ensures complete diol conversion .

- Temperature control : Maintain 50–60°C to avoid side reactions like epoxy ring-opening.

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- Purification : Post-synthesis, neutralize residual base with dilute HCl, followed by vacuum distillation to isolate the product. Monitor epoxy equivalent weight (EEW) via titration (ASTM D1652) to confirm purity.

Advanced Research Questions

Q. Q2. How can conflicting NMR data for this compound derivatives be resolved during structural characterization?

Methodological Answer: Discrepancies in -NMR signals (e.g., epoxy protons at δ 2.5–3.5 ppm) often arise from:

- Dynamic effects : Epoxide ring puckering causes splitting; use low-temperature NMR (−20°C) to slow molecular motion and sharpen peaks .

- Solvent polarity : Deuterated chloroform (CDCl) minimizes hydrogen bonding, whereas DMSO-d may induce aggregation. Compare spectra across solvents .

- Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and match experimental data .

Q. Q3. What strategies optimize this compound’s cross-linking efficiency in epoxy resin formulations?

Methodological Answer: Cross-linking efficiency depends on:

- Curing agents : Aliphatic amines (e.g., triethylenetetramine) accelerate curing at room temperature, while anhydrides (e.g., hexahydrophthalic anhydride) require heat (120–150°C) for higher thermal stability .

- Stoichiometry : Balance epoxy-to-hardener ratios using EEW and active hydrogen equivalents.

- Additives : Incorporate halloysite nanotubes (HNTs) functionalized with APTES to improve mechanical properties via enhanced dispersion .

- Kinetic analysis : Use DSC to determine activation energy () and optimize curing schedules.

Q. Q4. How do steric and electronic factors influence the reactivity of this compound in nucleophilic ring-opening reactions?

Methodological Answer: The glycidyl ether’s reactivity is governed by:

- Steric hindrance : The long octane chain reduces steric crowding, favoring nucleophilic attack at the less hindered terminal epoxy group .

- Electronic effects : Electron-withdrawing substituents (if present) polarize the epoxy ring, accelerating reactions with amines.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing reaction rates.

Validate via kinetic studies (e.g., monitoring epoxy conversion via FTIR at 910 cm) .

Q. Q5. What analytical techniques are most reliable for detecting trace impurities in this compound?

Methodological Answer:

Q. Q6. How can computational modeling predict the thermomechanical properties of polymers derived from this compound?

Methodological Answer:

- Molecular dynamics (MD) : Simulate cross-linked networks using tools like LAMMPS to predict glass transition temperature () and modulus .

- Cohesive energy density (CED) : Calculate via DFT to estimate solubility parameters and compatibility with fillers .

- Validation : Correlate simulations with DMA and TGA experimental data.

Contradiction Analysis in Literature

Q. Q7. Why do reported EEW values for this compound vary across studies?

Resolution: Variations arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.